molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

Cat. No. B068376
CAS RN: 183208-38-0
M. Wt: 176.17 g/mol
InChI Key: BLHXORFATJZTEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-, and its analogs typically involves ring opening followed by ring closure reactions, oxidative conditions, and condensation reactions. For example, the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine was synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole through ring opening and closure reactions (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds like 1H-Pyrrolo[2,3-b]pyridines is usually determined through spectral analysis, including X-ray crystallography, NMR, and IR spectrometry. These analyses help establish the chemical structure, indicating the presence of certain functional groups and the overall molecular conformation (Chiaroni et al., 1994).

Chemical Reactions and Properties

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-, undergoes various chemical reactions, including nitration, nitrosation, bromination, and condensation with aldehydes. These reactions are predominantly observed at specific positions due to the compound's reactive nature and structural conformation. Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, for example, were obtained by oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes, showcasing the compound's utility in synthesizing tricyclic heterocycles (El-Nabi, 2004).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are determined through experimental measurements and contribute to understanding their stability, reactivity, and suitability for various applications. The thermodynamic properties, including total energy parameters, have also been computed to confirm the high stability of synthesized structures, contributing to their physical property profiles (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-, and its derivatives are characterized by their reactivity, which is influenced by the presence of functional groups and the compound's overall electronic structure. Theoretical and experimental analyses, such as NBO analysis and hyperpolarizability calculations, are used to investigate hyper conjugative interactions and electronic properties, indicating their potential utility in various chemical reactions and as intermediates in the synthesis of more complex molecules (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical compound has been used as a precursor in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, leading to tricyclic heterocycles with potential applications in drug development and materials science (El-Nabi, 2004).

Photophysical Properties

Research has also focused on the photophysical properties of derivatives, where compounds synthesized from this chemical exhibited specific absorption and emission characteristics depending on the substituents present. This has implications for the development of optical materials and fluorescent markers (Patil et al., 2010).

Novel Synthetic Routes

A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been developed, showcasing an unprecedented annulation process. This new method of C–H functionalization offers a green, catalyst-free alternative for synthesizing complex heterocyclic structures, which could be beneficial for pharmaceutical synthesis and the exploration of new organic compounds (Kobelev et al., 2019).

Structural Determination

The crystal structure of chain-functionalized pyrroles, related to the core structure of interest, has been determined using synchrotron X-ray powder diffraction data. This research provides valuable insights into the molecular geometry and electronic structure of novel compounds, aiding in the design of drugs with improved efficacy and reduced side effects (Silva et al., 2012).

Future Directions

The future directions for the study and application of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- could involve further development of its derivatives targeting FGFR with development prospects . These derivatives have shown potent activities against FGFR1, 2, and 3 , making them potential candidates for cancer therapy .

Mechanism of Action

properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHXORFATJZTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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